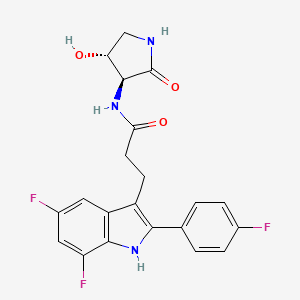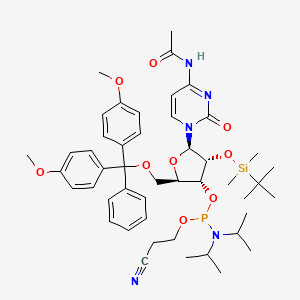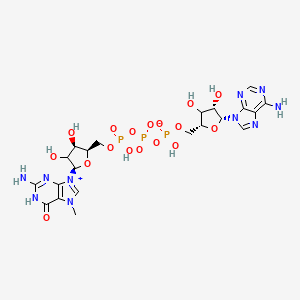![molecular formula C61H101N11O17S B10831927 (2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide CAS No. 1800462-96-7](/img/structure/B10831927.png)
(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MT-VC-ZD02044 is a cytotoxic and anti-mitotic agent known for its ability to inhibit cell division. It is primarily used in scientific research for its potent effects on cellular processes, particularly in the study of cancer and other diseases involving rapid cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MT-VC-ZD02044 involves multiple steps, including the formation of its complex molecular structure. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Specific details on the synthetic routes and reaction conditions are proprietary and often require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of MT-VC-ZD02044 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
MT-VC-ZD02044 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its properties
Common Reagents and Conditions
Common reagents used in the reactions involving MT-VC-ZD02044 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce compounds with enhanced cytotoxic properties .
Scientific Research Applications
MT-VC-ZD02044 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate cellular processes and pathways, particularly those related to cell division and apoptosis.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases involving abnormal cell proliferation.
Industry: Applied in the development of new pharmaceuticals and chemical products, leveraging its unique properties to create innovative solutions
Mechanism of Action
MT-VC-ZD02044 exerts its effects by targeting the mitotic spindle apparatus, disrupting the normal process of cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound interacts with specific molecular targets, including tubulin, which is essential for the formation of microtubules during mitosis .
Comparison with Similar Compounds
MT-VC-ZD02044 is unique in its potent anti-mitotic activity and cytotoxicity. Similar compounds include:
Vinblastine: Another anti-mitotic agent that inhibits microtubule formation.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules and prevents their disassembly.
Colchicine: An alkaloid that disrupts microtubule polymerization
MT-VC-ZD02044 stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
1800462-96-7 |
|---|---|
Molecular Formula |
C61H101N11O17S |
Molecular Weight |
1292.6 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-N-[4-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]sulfamoyl]phenyl]-2-[[(2S)-2-[3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C61H101N11O17S/c1-15-40(8)54(70(12)60(81)52(38(4)5)67-59(80)53(39(6)7)69(10)11)46(85-13)36-50(76)71-28-17-19-45(71)55(86-14)41(9)56(77)68-90(83,84)43-22-20-42(21-23-43)64-57(78)44(18-16-27-63-61(62)82)65-58(79)51(37(2)3)66-47(73)26-30-87-32-34-89-35-33-88-31-29-72-48(74)24-25-49(72)75/h20-25,37-41,44-46,51-55H,15-19,26-36H2,1-14H3,(H,64,78)(H,65,79)(H,66,73)(H,67,80)(H,68,77)(H3,62,63,82)/t40-,41+,44-,45-,46+,51-,52-,53-,54-,55+/m0/s1 |
InChI Key |
MOXNZANUBDNGDP-JZKHMPQFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN3C(=O)C=CC3=O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


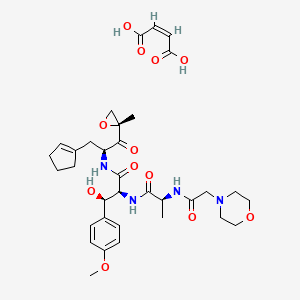
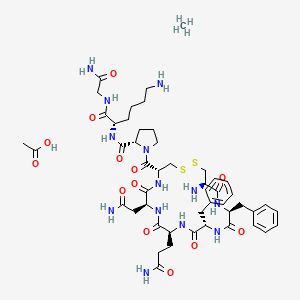
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;methane](/img/structure/B10831848.png)
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)

![[(3aR,4R,6E,9S,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831892.png)
![(1R,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B10831899.png)

